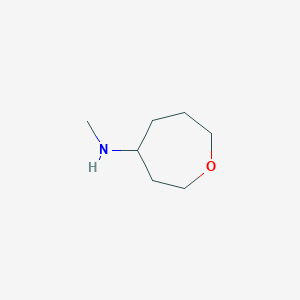![molecular formula C15H9ClF3NO3 B15303449 4'-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15303449.png)
4'-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1'-biphenyl]-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound that features a biphenyl core substituted with chloro, trifluoroacetamido, and carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps. One common route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Functional Groups: The chloro, trifluoroacetamido, and carboxylic acid groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
4’-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction can produce primary amines or alcohols.
科学的研究の応用
4’-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism by which 4’-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1’-biphenyl]-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoroacetamido group can form strong hydrogen bonds with proteins, potentially inhibiting their activity. The chloro and carboxylic acid groups can also participate in various interactions, affecting the compound’s overall bioactivity .
類似化合物との比較
Similar Compounds
4-Chloro-2-(trifluoromethyl)phenylboronic acid: Similar in structure but lacks the biphenyl core.
3-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group but differs in the position and absence of other functional groups.
特性
分子式 |
C15H9ClF3NO3 |
|---|---|
分子量 |
343.68 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C15H9ClF3NO3/c16-10-4-1-8(2-5-10)9-3-6-12(11(7-9)13(21)22)20-14(23)15(17,18)19/h1-7H,(H,20,23)(H,21,22) |
InChIキー |
XHKHZXHTFIJZMC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)NC(=O)C(F)(F)F)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate](/img/structure/B15303392.png)




![1-[3-Bromo-4-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15303448.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid](/img/structure/B15303452.png)




